molecular formula C18H19BrN2O4S B11356323 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide

Cat. No.: B11356323
M. Wt: 439.3 g/mol
InChI Key: TUXYJXZIMIBZCI-UHFFFAOYSA-N
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Description

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated dibenzo-thiazine core, which is further functionalized with an acetamide group and a methoxy-propanyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the dibenzo-thiazine core.

    Oxidation: Conversion of the thiazine sulfur to its dioxide form.

    Acetamide Formation: Attachment of the acetamide group to the dibenzo-thiazine core.

    Methoxy-Propanyl Substitution: Introduction of the methoxy-propanyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfur dioxide group.

    Reduction: Reduction of the bromine atom or the sulfur dioxide group.

    Substitution: Nucleophilic substitution reactions at the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide involves its interaction with specific molecular targets and pathways. The brominated dibenzo-thiazine core may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid: Similar core structure but with an acetic acid group instead of the acetamide and methoxy-propanyl substituents.

    9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl)acetic acid: Lacks the methoxy-propanyl group.

Uniqueness

The presence of the methoxy-propanyl group in 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide distinguishes it from similar compounds, potentially enhancing its solubility, stability, and biological activity.

Properties

Molecular Formula

C18H19BrN2O4S

Molecular Weight

439.3 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(1-methoxypropan-2-yl)acetamide

InChI

InChI=1S/C18H19BrN2O4S/c1-12(11-25-2)20-18(22)10-21-16-8-7-13(19)9-15(16)14-5-3-4-6-17(14)26(21,23)24/h3-9,12H,10-11H2,1-2H3,(H,20,22)

InChI Key

TUXYJXZIMIBZCI-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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